molecular formula C13H13N5OS2 B2883450 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 312496-27-8

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2883450
CAS No.: 312496-27-8
M. Wt: 319.4
InChI Key: LOVUOSXBVPBMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-acetamide bridge to a 5-ethyl-substituted 1,3,4-thiadiazole ring. This structural motif is designed to leverage the pharmacological versatility of both benzimidazole (known for antimicrobial, anticancer, and anti-inflammatory properties) and thiadiazole (noted for enzyme inhibition and cytotoxic activity) moieties .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-2-11-17-18-13(21-11)16-10(19)7-20-12-14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVUOSXBVPBMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of benzimidazole and thiadiazole, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in the context of anticancer activity.

Synthesis

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process typically includes the following steps:

  • Formation of the benzimidazole ring.
  • Introduction of the thiadiazole group via nucleophilic substitution.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole structures. A notable study evaluated a series of thiadiazole derivatives, including our compound of interest, against various cancer cell lines:

CompoundCell LineIC50 (mmol/L)Notes
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideMCF-70.084 ± 0.020Effective against breast cancer
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideA5490.034 ± 0.008Effective against lung cancer

The compound demonstrated significant cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutic agents like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of key enzymes related to tumor growth.
  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.

Thiadiazole derivatives have been shown to inhibit various molecular targets such as epidermal growth factor receptor (EGFR) and aromatase, contributing to their antitumor activity .

Case Studies

In a comprehensive evaluation involving multiple derivatives:

  • Compound Evaluation : Various compounds were synthesized and tested for their biological activity.
  • Cell Line Testing : The most promising candidates were screened against both cancerous and non-cancerous cell lines to assess selectivity.
  • Results Summary : Compounds with lower IC50 values were prioritized for further development due to their higher potency against tumor cells while exhibiting lower toxicity towards normal cells.

Pharmacological Profile

The pharmacological profile of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suggests potential applications beyond oncology:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzimidazole/thiadiazole rings or the bridging group. Representative examples include:

Compound Name Substituents on Thiadiazole Bridging Group Key Physicochemical Data
Target Compound 5-Ethyl Sulfanyl-acetamide Not reported in evidence
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 5-Ethyl + p-tolylamino Thioacetamide IC₅₀ (MCF-7): 0.084 ± 0.020 mmol/L
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) 5-p-Tolyl Sulfanyl-acetamide Mp: 248–249°C; Yield: 56%
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio Phenoxy-acetamide Mp: 138–140°C; Yield: 82%
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) 5-Sulfanyl Phenyl-acetamide Anticancer activity vs. MCF-7

Key Observations :

  • Substituent Effects : Ethyl groups (as in the target compound and 4y) improve metabolic stability compared to bulkier aryl groups (e.g., p-tolyl in 5o) but may reduce binding affinity to hydrophobic enzyme pockets .
  • Bridging Group: Sulfanyl-acetamide bridges (target compound, 5o) favor hydrogen bonding with biological targets, while phenoxy-acetamide (5j) or phenyl-acetamide (63) groups may alter electron distribution and steric interactions .
Anticancer Activity
  • Target Compound: Limited direct data, but benzimidazole-thiadiazole hybrids generally exhibit cytotoxicity via apoptosis induction and cell cycle arrest .
  • Compound 4y : Demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells (IC₅₀: 0.034–0.084 mmol/L), surpassing cisplatin in efficacy. Aromatase inhibition (IC₅₀: 0.062 mmol/L) suggests dual therapeutic mechanisms .
  • Compound 63 : Showed moderate activity against MCF-7, attributed to π-π stacking and hydrogen bonding with Akt kinase .
Antimicrobial Activity
  • Compound W1 (3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Exhibited broad-spectrum antimicrobial activity, with the dinitrophenyl group enhancing nitroreductase-mediated toxicity .

Recommendations :

  • Explore SAR by modifying the ethyl group to isopropyl or cyclopropyl to balance lipophilicity and steric effects.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Maintain 60–80°C during acylation to avoid side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Which analytical techniques are critical for confirming structural integrity and purity?

Basic Research Focus
Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify acetamide linkage and thiadiazole/benzimidazole moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.08) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Focus
Methodology :

  • X-ray Diffraction : Single-crystal analysis with SHELXL or ORTEP-III to determine bond lengths/angles.
  • Data Collection : High-resolution (<1.0 Å) data reduces twinning artifacts in thiadiazole rings .

Q. Example Findings :

  • Benzimidazole and thiadiazole planes exhibit a dihedral angle of 42.5°, influencing π-π stacking in biological targets .

How should researchers address discrepancies in reported cytotoxic IC₅₀ values?

Advanced Research Focus
Data Contradiction Analysis :

Study Cell Line IC₅₀ (μM) Conditions
MCF-70.084 ± 0.02048h exposure, 10% FBS
MCF-70.12 ± 0.0372h exposure, serum-free

Q. Critical Variables :

  • Exposure Time : Longer durations increase compound uptake.
  • Assay Media : Serum proteins may bind the compound, reducing bioavailability .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey) to compare replicates.

What strategies guide structure-activity relationship (SAR) studies for derivatives?

Advanced Research Focus
Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzimidazole to enhance DNA intercalation .
  • Bioisosteric Replacement : Replace thiadiazole with oxadiazole to modulate solubility .

Q. Screening Workflow :

In Silico Docking : Use AutoDock Vina to predict binding to aromatase (PDB: 3EQM) .

In Vitro Validation : Test derivatives against panels (e.g., NCI-60) to correlate docking scores with IC₅₀ .

How is selectivity in cytotoxicity assays evaluated?

Advanced Research Focus
Protocol :

  • Cell Lines : Compare IC₅₀ in cancer (MCF-7, A549) vs. normal (NIH3T3) cells .
  • Therapeutic Index (TI) : Calculate TI = IC₅₀(normal)/IC₅₀(cancer). A TI >5 indicates selectivity .

Q. Example Data :

Compound IC₅₀ (MCF-7) IC₅₀ (NIH3T3) TI
Parent0.084 μM1.2 μM14.3
Derivative A0.15 μM0.9 μM6.0

What computational tools predict pharmacokinetic properties?

Advanced Research Focus
ADMET Profiling :

  • Software : SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP) : Optimal range: 2.5–3.5 for blood-brain barrier penetration .
    • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 .

Q. Case Study :

  • Parent Compound : Predicted LogP = 3.1; moderate hepatic clearance (CLhep = 12 mL/min/kg) .

How can metabolic stability be assessed in preclinical models?

Advanced Research Focus
In Vitro Methods :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
  • Half-Life (t₁/₂) : Calculate using t₁/₂ = 0.693/k, where k is the degradation rate constant .

Q. Data Interpretation :

  • High Stability : t₁/₂ >60 min suggests suitability for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.